2-Aminopyridine N-oxide

Vue d'ensemble

Description

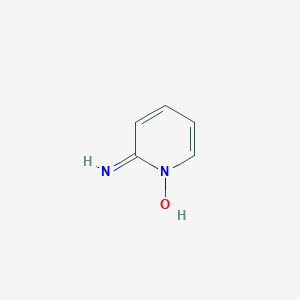

2-Aminopyridine N-oxide is an organic compound that belongs to the class of pyridine N-oxides. It is characterized by the presence of an amino group at the second position of the pyridine ring and an N-oxide functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyridine N-oxide can be achieved through several methods. One common approach involves the oxidation of 2-aminopyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, and the yield of the desired product can be optimized by controlling the reaction parameters .

Another method involves the sequential amination of heteroaromatic halides with this compound. This approach utilizes electrophilic chloronitropyridines and is effective for synthesizing nitro-substituted 2,2′-dipyridylamine N-oxides .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using cost-effective and readily available oxidizing agents. The process is designed to maximize yield and minimize by-products, ensuring the efficient production of the compound for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminopyridine N-oxide undergoes a variety of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

Substitution: The amino group and N-oxide moiety can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Electrophilic halides, chloronitropyridines

Major Products Formed

The major products formed from these reactions include functionally substituted pyridine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Applications De Recherche Scientifique

Synthetic Applications

A. Synthesis of 2-Aminopyridines

One of the primary applications of 2-aminopyridine N-oxide is its role as a precursor in the synthesis of substituted 2-aminopyridines. A notable method involves the reaction of this compound with activated isocyanides, yielding high yields of 2-aminopyridines through a one-pot two-step process. This method has demonstrated yields up to 84%, showcasing its efficiency compared to traditional methods that often require harsher conditions .

B. Reaction Mechanisms

The reaction mechanism typically involves an initial formation of an N-formylaminopyridine intermediate, which is hydrolyzed to yield the desired product. The regioselectivity of the reaction is influenced by both steric and electronic factors of the reactants, allowing for a diverse array of substituted products .

| Substrate | Yield (%) | Regioselectivity |

|---|---|---|

| Aromatic Isocyanides | 40 - 76 | 2,3-disubstituted favored |

| Electron-withdrawing groups | Good yield | Efficient reaction |

Biological Applications

A. Pharmacological Activity

Aminopyridines, including their N-oxide derivatives, exhibit a range of biological activities. These compounds have been studied for their potential as pharmacophores in drug design due to their favorable absorption and emission properties. The heteroaromatic structure reduces oxidation potential compared to carbon analogs like aniline, making them safer alternatives in drug development .

B. Bioimaging and Sensing

Recent advancements have highlighted the use of N-oxides in bioimaging and sensing applications. Their zwitterionic nature enhances water solubility, facilitating their use as fluorescent tags in biological studies. For instance, N-oxides can undergo bioreduction leading to intracellular protein labeling and are utilized for detecting Fe(II) ions at nanomolar concentrations through a fluorescence "turn-on" mechanism . This capability is particularly valuable in hypoxic cell line studies.

Case Studies

A. Fluorescent Probes for Bioimaging

A study published in 2024 explored the application of fluorescent N-oxides in bioimaging, demonstrating their effectiveness in hypoxic conditions where traditional probes fail to function efficiently. The N-oxide moiety was shown to enhance the fluorescence response significantly, enabling precise detection of biological markers .

B. Coordination Chemistry

Research has also focused on the coordination properties of aminopyridines with metal ions, revealing that these compounds can form stable complexes that exhibit enhanced biological activity. This aspect opens avenues for developing new therapeutic agents that leverage metal coordination for improved efficacy .

Mécanisme D'action

The mechanism of action of 2-Aminopyridine N-oxide involves its interaction with molecular targets through its amino and N-oxide functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form strong hydrogen bonds and participate in electron transfer reactions is crucial for its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminopyridine: Lacks the N-oxide group, resulting in different reactivity and applications.

4-Aminopyridine N-oxide: Similar structure but with the amino group at the fourth position, leading to distinct chemical properties.

2-Acetylaminopyridine N-oxide:

Uniqueness

2-Aminopyridine N-oxide is unique due to its ambident nucleophilic nature, allowing it to participate in a wide range of chemical reactions. Its ability to form both O- and N-functionalized products significantly expands the scope of its applications in organic synthesis and medicinal chemistry .

Activité Biologique

2-Aminopyridine N-oxide (CHNO), a derivative of 2-aminopyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in the context of neurodegenerative diseases, antibacterial properties, and as a nitric oxide synthase (NOS) inhibitor. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a summary of its mechanisms of action.

Nitric Oxide Synthase Inhibition

This compound has been identified as a potent inhibitor of human neuronal nitric oxide synthase (hnNOS). hnNOS plays a crucial role in producing nitric oxide (NO), which is essential for neurotransmission and vascular regulation. However, excessive NO production is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Recent studies have shown that modifications to the 2-aminopyridine scaffold enhance selectivity and potency against hnNOS while improving blood-brain barrier permeability .

Antibacterial Activity

This compound also displays promising antibacterial properties. Research indicates that derivatives of 2-aminopyridine, including this compound, possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that a specific derivative exhibited minimum inhibitory concentrations (MIC) as low as 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial efficacy .

Study on Neuroprotective Effects

A study focused on the neuroprotective effects of 2-aminopyridine derivatives demonstrated that these compounds could mitigate neuronal damage induced by oxidative stress. The mechanism involved the inhibition of excessive NO production by hnNOS, thereby reducing the formation of harmful reactive species like peroxynitrite . This highlights the therapeutic potential of this compound in treating neurodegenerative conditions.

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of various 2-aminopyridine derivatives, including N-oxide variants. The results indicated that these compounds could disrupt bacterial membranes through electrostatic interactions, leading to cell death. The study utilized molecular docking to confirm binding interactions with bacterial proteins, supporting the observed antimicrobial activity .

Summary of Biological Activities

Propriétés

IUPAC Name |

1-hydroxypyridin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-3-1-2-4-7(5)8/h1-4,6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPMVZCGIJJWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873292 | |

| Record name | 1-Oxopyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14150-95-9 | |

| Record name | 1-Oxopyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination behavior of 2-aminopyridine N-oxide with metal ions?

A1: this compound (apo) typically acts as a bidentate ligand, coordinating to metal ions through both its oxygen and amine nitrogen atoms. This can lead to the formation of mononuclear complexes, like the hexagonally symmetric Mn(apo)₆Cl₂ [, ], where six apo ligands surround a single manganese ion. Additionally, apo can bridge two metal centers, as seen in the binuclear complex [Cu₂(apo)₄Cl₄]·2H₂O [, ], forming a distorted square pyramidal geometry around each copper ion.

Q2: How does the structure of this compound influence its NMR spectra?

A2: The position and nature of substituents on the pyridine ring significantly impact the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of this compound [, ]. For instance, acetylation of the amino group in the 2-position deshields the pyridine nitrogen by 5.9-11.5 ppm compared to the non-acetylated form. Strong resonance interactions, such as those between 2-amino and 5-nitro groups, also affect amino nitrogen shielding (decrease of about 5.3-17.9 ppm) and cause deshielding of amino protons and carbons C-2 and C-5. Furthermore, the pyridine nitrogen chemical shifts in amino and acetylamino derivatives (-101.2 to -126.7 ppm) provide insights into the tautomeric equilibrium of these compounds.

Q3: Can this compound be used as a directing group in C-H functionalization reactions?

A3: Yes, this compound has been successfully employed as a directing group in cobalt-catalyzed C(sp2)-H bond functionalization reactions []. This strategy allows for the direct installation of various functional groups onto the pyridine ring, expanding the synthetic utility of this compound derivatives.

Q4: Are there alternative synthetic pathways to access 2-aminopyridine N-oxides besides traditional methods?

A4: Interestingly, a novel pathway involving the base-catalyzed rearrangement of 5-cyanomethyl-2-isoxazolines has been reported for the synthesis of 2-aminopyridine N-oxides [, ]. This method offers a new route to access these compounds and highlights the diverse reactivity profiles of this compound precursors.

Q5: Does this compound always exist in its zwitterionic form?

A5: Contrary to some of its analogs like 2-hydroxy-, 2-mercapto-, and 2-nitramino-pyridine N-oxides, this compound exists in a neutral tautomeric form in its crystal structure []. This finding, supported by DFT calculations, suggests that crystal packing forces can influence the tautomeric preference, even when a different tautomer might be more stable in the gas phase.

Q6: Can this compound be used in the synthesis of more complex heterocycles?

A6: Indeed, this compound serves as a valuable building block for constructing imidazo[1,2-a]pyridines []. A gold-catalyzed redox reaction between 2-aminopyridine N-oxides and alkynes provides a mild and atom-economical route to these valuable heterocyclic compounds, highlighting the potential of this compound in medicinal chemistry.

Q7: How does this compound participate in the formation of coordination polymers?

A7: this compound can act as a bridging ligand through its oxygen atom, facilitating the construction of three-dimensional coordination polymers []. For example, in complexes with the formula [MII(apo)(N(CN)₂)₂] (M = Co, Ni, Mn), apo bridges two metal centers to form dimer subunits, which are then interconnected by dicyanamide (N(CN)₂)⁻ ligands. This structural motif highlights the potential of this compound in developing new porous materials.

Q8: Can the reactivity of this compound be modulated by protecting groups?

A8: Yes, N-protected 2-aminopyridine N-oxides react differently with chloronitropyridines compared to their unprotected counterparts []. While unprotected derivatives mainly yield 2-[(pyridin-2-yl)amino]pyridine N-oxides, the N-protected versions primarily form quaternary 1-pyridyloxypyridinium salts. This difference in reactivity highlights the influence of protecting groups on the chemical behavior of this compound.

Q9: What factors govern the diverse reactivity of isomeric aminopyridine N-oxides?

A9: DFT calculations suggest that differences in the properties of frontier orbitals and atomic charge distribution contribute to the varied reactivity observed in isomeric aminopyridine N-oxides []. These electronic factors influence the molecules' ability to participate in different reaction pathways, ultimately leading to diverse product outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.